molecular formula C10H12O2 B086812 2-Methyl-3-phenylpropanoic acid CAS No. 1009-67-2

2-Methyl-3-phenylpropanoic acid

Cat. No. B086812
CAS RN: 1009-67-2
M. Wt: 164.2 g/mol
InChI Key: MCIIDRLDHRQKPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-3-phenylpropanoic acid and its derivatives involves several key strategies. One approach includes the optical resolution by preferential crystallization of related compounds, such as (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, to obtain optically active forms (Shiraiwa et al., 2002). Another method involves the enantioselective synthesis, utilizing Sharpless epoxidation followed by catalytic hydrogenolysis (Hamon et al., 1995).

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylpropanoic acid derivatives has been studied through various spectroscopic methods. For example, compounds like the 1-naphthylmethyl esters of phenylacetic and 3-phenylpropanoic acids exhibit unique radical pairs and ion pairs upon photolysis, providing insights into their molecular behavior (Decosta & Pincock, 1993).

Chemical Reactions and Properties

Chemical properties of 2-Methyl-3-phenylpropanoic acid derivatives are influenced by their structure. For instance, the one-electron oxidation of related compounds has been explored to understand their reactivity and the influence of structural effects on fragmentation reactivity (Bietti & Capone, 2008). Additionally, crystallization-induced chiral inversion has been noted as a key step for synthesizing optically active derivatives from simpler precursors (Chen et al., 2004).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding and utilizing 2-Methyl-3-phenylpropanoic acid. Research shows that certain derivatives exhibit conglomerate forms at room temperature, which impacts their crystallization and resolution processes (Shiraiwa et al., 2003).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability, of 2-Methyl-3-phenylpropanoic acid derivatives can be complex. Studies highlight how structural modifications, such as the introduction of different functional groups, affect the chemical properties and synthesis routes of these compounds (Kishikawa et al., 2008).

Scientific Research Applications

  • Cross-Coupling of C–H Bonds : A study demonstrated the use of 3-phenylpropanoic acid derivatives in cross-coupling reactions. The researchers developed a method for meta-C–H arylation and methylation using an easily removable nitrile template, which was crucial for successful cross-coupling with organoborons (Wan et al., 2013).

  • Synthesis and Resolution of Stereoisomers : Research has been conducted on resolving racemic mixtures of 3-phenylpropanoic acid derivatives. This involved the conversion of these compounds into various esters, with the absolute configuration established through specific rotations and X-ray crystallography (Drewes et al., 1992).

  • Optical Resolution for Synthesis : Optical resolution techniques were used to synthesize optically active derivatives of 2-amino-2-methyl-3-phenylpropanoic acid. This involved using cinchonidine as a resolving agent and preferential crystallization methods (Shiraiwa et al., 2002).

  • Controlled Release of Chemical Fuel : In a study focusing on molecular machines, 2-cyano-2-phenylpropanoic acid was used as a fuel. The research aimed to control the release rate of this fuel to avoid overfeeding and malfunction of molecular machines (Biagini et al., 2020).

  • Determination of Absolute Configurations : The absolute configurations of various 3-phenylpropanoic acid derivatives, including 2-methyl-3-phenylpropanoic acid, were determined. This involved converting these acids into other chemical structures to establish their configuration (Watson & Youngson, 1968).

  • Photolysis Studies : Research on the photolysis of 1-naphthylmethyl esters of 3-phenylpropanoic acid was conducted. This study explored the formation of radical pairs and ion pairs, as well as Marcus electron transfer processes (DeCosta & Pincock, 1993).

Safety And Hazards

When handling 2-Methyl-3-phenylpropanoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The relevant papers for 2-Methyl-3-phenylpropanoic acid include a study on the complementary microbial approaches for the preparation of optically pure aromatic molecules and a patent on the process for preparation of 2-methyl-2′-phenylpropionic acid derivatives .

properties

IUPAC Name

2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIDRLDHRQKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylpropanoic acid

CAS RN

1009-67-2
Record name alpha-Methylhydrocinnamic acid
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Record name 1009-67-2
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Record name 2-methyl-3-phenylpropanoic acid
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Record name 2-METHYL-3-PHENYLPROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of α-methyl cinnamic acid (10.0 g., 61.7 mmol.) in dry methanol (250 ml.) was treated with 10% palladium on carbon and hydrogenated (balloon used) at room temperature for 16 hours. The reaction mixture was diluted with methanol (250 ml.), filtered through a Celite pad in a millipore unit, washing the pad well with methanol (2×100 ml.). The clear filtrate was evaporated to dryness to give 10.225 g. of title product as a thick syrup.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.73 mg (0.0126 mmol) of [Rh(NBD)2]BF4 and 12.2 mg (0.0131 mmol) of B1c are placed in a flask provided with a magnetic stirrer and blanketed with argon by repeatedly evacuating the flask and flushing it with argon. 5 ml of degassed methanol are then added and the mixture is stirred for 15 minutes. 0.405 g (2.497 mmol) of 2-methylcinnamic acid and 5 ml of degassed methanol are subsequently introduced into a 10 ml Schlenk flask filled with an argon atmosphere. Stirring is continued until a homogeneous solution is formed. The solution is injected by means of a steel capillary into a 50 ml steel autoclave filled with argon. Finally, 5 bar of hydrogen are introduced in three flushing cycles (argon 20 bar/hydrogen 20 bar). The hydrogenation is started by switching on the stirrer and is carried out at 25° C. The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir). After a reaction time of 20 hours, the conversion is found to be complete. The enantiomeric purity of 2-methyl-3-phenylpropionic acid is 81.7% of (R).
[Compound]
Name
[Rh(NBD)2]BF4
Quantity
4.73 mg
Type
reactant
Reaction Step One
Quantity
0.405 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-phenylpropanoic acid

Citations

For This Compound
220
Citations
SH Grigoryan, AG Zhamharyan, AS Saghyan… - Pharmaceutical …, 2019 - Springer
Taking into account the high efficacy of 2-arylpropionic acid derivatives among NSAIDs and based on their SARs, we have evaluated the anti-inflammatory, antinociceptive, and …
Number of citations: 4 link.springer.com
IM Ferreira, A Fiamingo, SP Campana-Filho… - Marine …, 2020 - Springer
… in the production of 2-methyl-3-phenylpropanoic acid 4 (c = … of the corresponding 2-methyl-3-phenylpropanoic acid 4 was … from (±)-2-methyl-3-phenylpropanoic acid 4 was not possible …
Number of citations: 7 link.springer.com
R Badorrey, C Cativiela, MD Dı́az-de-Villegas… - Tetrahedron …, 2003 - Elsevier
… : (i) preparation of racemic 2-cyano-2-methyl-3-phenylpropanoic acid, (ii) resolution of the … (R)-2-cyano-2-methyl-3-phenylpropanoic acid. The simplicity of the experimental procedures, …
Number of citations: 9 www.sciencedirect.com
R Badorrey, C Cativiela, MD Dı́az-de-Villegas… - Tetrahedron …, 2003 - Elsevier
… Enantioconvergent approaches to the synthesis of the target α,α-disubstituted β-amino acid from both enantiomers of previously resolved 2-cyano-2-methyl-3-phenylpropanoic acid …
Number of citations: 7 www.sciencedirect.com
T Shiraiwa, M Suzuki, Y Sakai, H Nagasawa… - Chemical and …, 2002 - jstage.jst.go.jp
To synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid (1),(RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid [(RS)-2] was first optically resolved using …
Number of citations: 12 www.jstage.jst.go.jp
MB Watson, GW Youngson - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… The configuration of (+)-2-methyl-3-phenylpropanoic acid has been related to that of (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid by converting both acids into (+)-2-methyl-1-…
Number of citations: 13 pubs.rsc.org
S Shirakawa, K Yamamoto, K Liu… - Organic …, 2003 - Wiley Online Library
Enantioselective Alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid tert‐Butyl Ester: Synthesis of (R)‐2‐Amino‐2‐Methyl‐3‐Phenylpropanoic Acid tert‐Butyl Ester - Shirakawa …
Number of citations: 7 onlinelibrary.wiley.com
HH Dib, MR Ibrahim, NA Al‐Awadi… - … Journal of Chemical …, 2008 - Wiley Online Library
… To prove this mechanism, we have prepared and pyrolyzed 2-methyl-3-phenylpropanoic acid 5, and the pyrolysates were ascertained to consist of toluene PhCH 3 and CH 3 CHO. This …
Number of citations: 5 onlinelibrary.wiley.com
D Kato, K Miyamoto, H Ohta - Tetrahedron: Asymmetry, 2004 - Elsevier
… When 2-phenylthiopropanoic acid and 2-methyl-3-phenylpropanoic acid were subjected to … in the reaction mixture of 2-methyl-3-phenylpropanoic acid, which indicates that the …
Number of citations: 24 www.sciencedirect.com
S Tamp, K Danilas, M Kreen, L Vares, E Kiirend… - Journal of Molecular …, 2008 - Elsevier
… The low values observed for the differential shieldings (Δδ RS ) of 2-methoxy-2-methyl-3-phenylpropanoic acid esters were confirmed by their complex conformational equilibrium. …
Number of citations: 15 www.sciencedirect.com

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